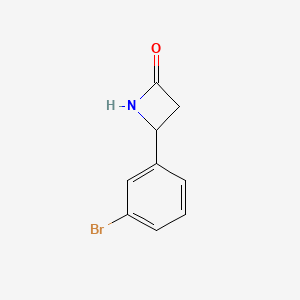
2-Ethynyl-4-fluoro-1-methoxybenzene
説明
2-Ethynyl-4-fluoro-1-methoxybenzene is a chemical compound with the molecular formula C9H7FO. It has a molecular weight of 150.15 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Synthesis of Intermediate Compounds
2-Ethynyl-4-fluoro-1-methoxybenzene serves as a precursor in the synthesis of various intermediate compounds that are crucial in the manufacture of pharmaceuticals and other chemicals. For example, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, highlighting the significance of such compounds in industrial applications (Qiu, Gu, Zhang, & Xu, 2009).
Nucleophilic Aromatic Substitution Reactions
Research into nucleophilic aromatic substitution reactions has shown that compounds like this compound can undergo various reactions to produce a wide range of products. These reactions are pivotal in the development of new pharmaceuticals and agrochemicals, demonstrating the versatility of such compounds in synthetic chemistry (Pietra & Vitali, 1972).
Antiretroviral Research
In the context of antiretroviral research, compounds related to this compound have been studied for their potential applications. For instance, 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with unparalleled anti-HIV-1 activity. This highlights the potential of such fluorinated compounds in the development of new antiretroviral drugs (Markowitz & Sarafianos, 2018).
Environmental and Material Science
In environmental and material science, research has been conducted on novel brominated flame retardants, with studies indicating the need for further exploration of such compounds' occurrence and environmental impact. This underscores the importance of understanding the environmental fate of fluorinated compounds and their derivatives (Zuiderveen, Slootweg, & de Boer, 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging in Alzheimer's disease research has also seen the application of fluorinated compounds, with studies utilizing fluorinated ligands for in vivo brain imaging. This research is crucial for early detection and understanding of Alzheimer's disease, showcasing the medical imaging applications of such compounds (Nordberg, 2007).
Safety and Hazards
The safety information for 2-Ethynyl-4-fluoro-1-methoxybenzene includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation .
作用機序
Target of Action
Similar compounds have been reported to target enzymes like carbonic anhydrase ix , which plays a crucial role in cancer therapies.
Mode of Action
It’s structurally similar to benzene derivatives, which are known to undergo electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical pathways, including electrophilic aromatic substitution .
Result of Action
Similar compounds have been reported to have significant effects in hypoxic cancer therapies .
特性
IUPAC Name |
2-ethynyl-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZVHYDFHSYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



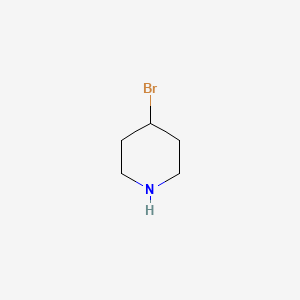
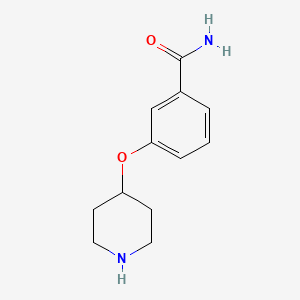
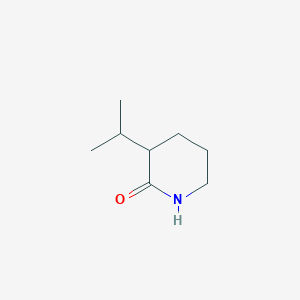

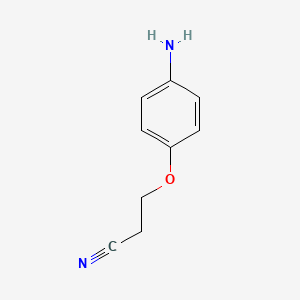
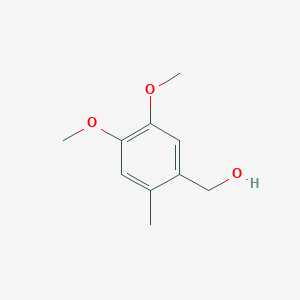
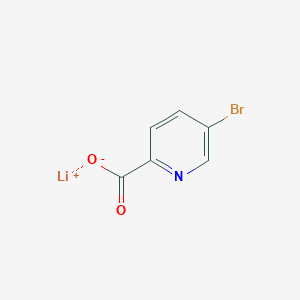

![1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B3195497.png)

![(S)-2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride](/img/structure/B3195512.png)


